1-(2-Iodoethyl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Iodoethyl)-3-phenylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of an iodoethyl group and a phenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Iodoethyl)-3-phenylurea typically involves the reaction of 2-iodoethylamine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Iodoethylamine+Phenyl isocyanate→this compound
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as distillation or crystallization to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Iodoethyl)-3-phenylurea can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodoethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduction products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, or primary amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide. The reactions are usually conducted in acidic or basic media.
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or ether.
Major Products Formed
Substitution Reactions: The major products are substituted ureas with different functional groups replacing the iodine atom.
Oxidation Reactions: The major products are oxidized derivatives of the original compound.
Reduction Reactions: The major products are reduced derivatives, such as amines.
Scientific Research Applications
1-(2-Iodoethyl)-3-phenylurea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It can also be used as a reagent in various organic transformations.
Biology: The compound can be used in the study of biological processes, particularly those involving iodine-containing compounds. It may also be used as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs or therapeutic agents. It may also be used in radiolabeling studies due to the presence of the iodine atom.
Industry: The compound can be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(2-Iodoethyl)-3-phenylurea depends on its specific application. In general, the compound may exert its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the iodine atom may facilitate the formation of covalent bonds with target molecules, leading to changes in their activity or function. The phenyl group may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
1-(2-Iodoethyl)-3-phenylurea can be compared with other similar compounds, such as:
(2-Iodoethyl)benzene: This compound lacks the urea moiety and is primarily used as a reagent in organic synthesis.
1-Iodo-3-phenylpropane: This compound has a similar structure but with a different substitution pattern. It is used in various organic transformations.
(2-Bromoethyl)benzene: This compound has a bromine atom instead of iodine and is used in similar applications as this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
5488-50-6 |
---|---|
Molecular Formula |
C9H11IN2O |
Molecular Weight |
290.10 g/mol |
IUPAC Name |
1-(2-iodoethyl)-3-phenylurea |
InChI |
InChI=1S/C9H11IN2O/c10-6-7-11-9(13)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12,13) |
InChI Key |
VPPNGPFWDNDQAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.